3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Description
This compound features a 3-methoxybenzenesulfonamide core linked via a methylene bridge to a 1,2,3-triazole ring, which is substituted at the 1-position by a pyridin-3-yl group. The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, matrix metalloproteinases) .
Properties
IUPAC Name |
3-methoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-23-14-5-2-6-15(8-14)24(21,22)17-9-12-11-20(19-18-12)13-4-3-7-16-10-13/h2-8,10-11,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVRQQYWUGWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the pyridine group: This might involve a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the methoxy group: This can be done via methylation reactions using reagents like methyl iodide.
Sulfonamide formation: This step involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or pyridine groups.
Reduction: Reduction reactions might target the triazole or sulfonamide groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The incorporation of the pyridine ring enhances the compound's ability to target bacterial infections. For instance, studies have shown that triazole compounds can inhibit the activity of metallo-beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. This makes them promising candidates for developing new antibiotics against resistant strains .
Anticancer Properties
The anticancer potential of triazole derivatives is well-documented. Several studies have demonstrated that compounds similar to 3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide can induce apoptosis in cancer cells. For example, triazole-based compounds have shown efficacy against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity . These compounds often act by disrupting cell cycle progression and inducing cell death through apoptosis pathways.
Anti-inflammatory Effects
Triazole derivatives are also being investigated for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases where inflammation plays a central role in disease progression .
Synthesis and Structural Studies
The synthesis of this compound has been achieved through various methodologies, including click chemistry techniques that facilitate the formation of triazole rings with high efficiency and specificity. Structural characterization through techniques like X-ray crystallography has provided insights into the compound's molecular geometry and bonding interactions, which are crucial for understanding its biological activity .
Potential in Drug Development
Given its diverse applications, this compound is being explored for its potential as a lead compound in drug development. The combination of its antimicrobial, anticancer, and anti-inflammatory properties positions it as a versatile candidate for further pharmacological studies. Researchers are focusing on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity in vivo .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Alizadeh et al., 2021 | Developed efficient synthesis methods for triazole derivatives | Drug discovery |
| Bouabdallah et al., 2022 | Demonstrated significant cytotoxicity against cancer cell lines | Anticancer agent |
| Wei et al., 2022 | Evaluated anti-inflammatory effects in vitro | Treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of 3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. The triazole and pyridine groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Modified Triazole Substituents
4-Amino-N-((1-Dodecyl-1H-1,2,3-Triazol-4-yl)methyl)Benzenesulfonamide (36a)
- Key Differences : The triazole 1-position is substituted with a dodecyl chain instead of pyridin-3-yl.
- Biological Activity : Exhibits broad-spectrum antibacterial and antifungal activity, particularly against Staphylococcus aureus and Aspergillus niger . The hydrophobic dodecyl chain likely enhances membrane penetration but reduces solubility compared to the pyridine-containing target compound.
N-((1-(2,4-Dichlorobenzyl)-1H-1,2,3-Triazol-4-yl)methyl)-4-Aminobenzenesulfonamide (36b)
- Key Differences : A 2,4-dichlorobenzyl group replaces the pyridin-3-yl substituent.
- Biological Activity : Demonstrates potent antifungal activity, with MIC values <10 μg/mL against Candida albicans . The electron-withdrawing chlorine atoms may increase metabolic stability but introduce steric hindrance.
4-Iodo-N-[(1-{2-Oxo-2-[4-(3-Thiophen-2-yl-1,2,4-Oxadiazol-5-yl)Piperidin-1-yl]Ethyl}-1H-1,2,3-Triazol-4-yl)Methyl]Benzenesulfonamide
- Key Differences : Incorporates an iodine atom on the benzene ring and a complex oxadiazole-piperidine-thiophene side chain.
- Applications: Designed for targeted imaging or inhibition of matrix metalloproteinases (MMPs) due to its bulky, electron-rich structure . The iodine atom may facilitate radiolabeling for diagnostic purposes, a feature absent in the target compound.
Analogues with Modified Sulfonamide Substituents
3-Methoxy-N-(4-(Pyridin-3-yl)Phenyl)Benzenesulfonamide
- Key Differences : Lacks the triazole-methylene bridge; the sulfonamide connects directly to a pyridin-3-yl-phenyl group.
- Biological Relevance : Reported as a steroid 11-β-hydroxylase (CYP11B1) inhibitor, highlighting the importance of the pyridine moiety in enzyme interaction . The absence of the triazole may reduce conformational flexibility compared to the target compound.
N-[(1-(4-Sulfamoylphenyl)-1H-1,2,3-Triazol-4-yl)Methyl]Benzenesulfonamide (8b)
- Key Differences : Features a sulfamoylphenyl group on the triazole instead of pyridin-3-yl.
- Physical Properties : Melting point (189–190°C) and solubility are influenced by the polar sulfamoyl group, which may enhance aqueous solubility relative to the target compound .
Analogues with Heterocyclic Core Replacements
4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide
- Key Differences : Replaces the triazole with a pyrazole ring and substitutes a trifluoromethylbenzyl group.
- Electronic Effects : The electron-withdrawing CF₃ group increases metabolic stability but may reduce nucleophilic interactions . Pyrazole’s lower aromaticity compared to triazole could alter binding kinetics.
N-Triazole-Benzenesulfonamide Hydroxamates (MMP Inhibitors)
- Key Differences : Includes a hydroxamate group (-CONHOH) instead of methoxy.
- Biological Activity : Hydroxamates are potent zinc-binding groups in MMP inhibitors, enabling chelation of active-site zinc ions . The target compound’s methoxy group lacks this metal-binding capability, suggesting divergent therapeutic applications.
Physicochemical Properties
Biological Activity
3-Methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of the triazole ring via a click reaction between an azide and an alkyne. The reaction conditions typically include the use of copper catalysts to facilitate the cycloaddition process. The resulting triazole is then functionalized with a methoxy and benzenesulfonamide moiety to yield the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.93 |
| HeLa | 12.50 |
| A549 | 17.82 |
These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positive cells in treated populations compared to controls .
The proposed mechanism involves the inhibition of carbonic anhydrases (CAs), particularly CA IX and CA II. The compound exhibited selectivity for CA IX with an IC50 value ranging from 10.93 to 25.06 nM, while CA II showed higher IC50 values (1.55–3.92 µM), indicating a preferential targeting mechanism that could minimize side effects associated with broader CA inhibition .
Study 1: Apoptosis Induction
In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a 22-fold increase in late apoptotic cells compared to control groups. This was measured using flow cytometry with annexin V-FITC staining, indicating that the compound effectively triggers programmed cell death mechanisms in cancerous cells .
Study 2: Antimicrobial Activity
Beyond its anticancer properties, preliminary investigations into its antimicrobial activity revealed that the compound also inhibits bacterial growth by targeting specific metabolic pathways associated with CAs in bacteria. This dual functionality highlights its potential as a broad-spectrum therapeutic agent .
Q & A
(Basic) What are the key considerations for synthesizing 3-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, and how can reaction purity be maximized?
Methodological Answer:
The synthesis involves coupling a 3-methoxybenzenesulfonamide precursor with a pyridinyl-triazole intermediate. Critical steps include:
- Click Chemistry for Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core. Optimize stoichiometry of azide and alkyne precursors to minimize side products .
- Sulfonamide Coupling : React the triazole intermediate with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent hydrolysis .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve ≥98% purity (HPLC) .
(Basic) Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent integration and chemical shifts. Key signals include the methoxy group (~δ 3.8 ppm) and pyridinyl protons (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Solve the crystal structure using SHELX (e.g., SHELXL for refinement). Refinement parameters (R1 < 0.05) and ORTEP diagrams validate bond lengths/angles, particularly the triazole–pyridine torsion angle .
(Advanced) How can conflicting NMR or crystallographic data be resolved during structural validation?
Methodological Answer:
- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or molecular dynamics simulations) to identify discrepancies in proton assignments .
- Twinned Crystals : If SHELXL refinement yields high R-factors, test for twinning using the BASF parameter in SHELX. Apply TWIN commands for detwinning .
- Dynamic Disorder : For unresolved electron density in crystallography, model alternative conformations with PART instructions in SHELXL and refine occupancy ratios .
(Advanced) What experimental strategies are recommended for assessing the compound’s biological activity in antimitotic or antiviral assays?
Methodological Answer:
- In Vitro Tubulin Polymerization Assay : Monitor inhibition using fluorescence-based kits (e.g., CytoDYNAMIX Screen). Compare IC50 values with positive controls like ABT-751 .
- In Vivo Antitumor Models : Use xenograft mice injected with human cancer cell lines (e.g., HCT-116). Administer the compound intraperitoneally (10–50 mg/kg/day) and measure tumor volume reduction over 21 days .
- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and vascular disruption (VEGF suppression) .
(Advanced) How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
Methodological Answer:
- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr·SMe2) for triazole formation. CuI in DMF at 60°C typically provides >80% yield .
- Microwave-Assisted Synthesis : Reduce reaction time for sulfonamide coupling from 12 hours to 30 minutes at 100°C, maintaining inert atmosphere to prevent oxidation .
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak IA column) to confirm absence of racemization. Adjust solvent polarity (heptane/isopropanol) for baseline separation .
(Basic) What are the best practices for ensuring compound stability during storage and handling?
Methodological Answer:
- Storage Conditions : Store as a lyophilized powder at –20°C under argon. Avoid aqueous solutions >1 mM to prevent hydrolysis of the sulfonamide group .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation >5% indicates need for formulation additives (e.g., cyclodextrins) .
(Advanced) How can computational methods aid in predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin or RNA polymerase). Prioritize poses with lowest ΔG values and validate via MD simulations .
- QSAR Modeling : Train models on sulfonamide derivatives with known IC50 values. Descriptors like topological polar surface area (TPSA) and logP correlate with membrane permeability .
(Advanced) What strategies mitigate challenges in crystallizing this sulfonamide derivative for structural studies?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., DMSO/water or acetone/hexane) to induce slow evaporation. Crystals suitable for X-ray diffraction often form in DMSO at 4°C .
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen to prevent ice formation during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
